Cas no 1369071-26-0 (Isoquinoline, 1-bromo-8-methyl-)

Isoquinoline, 1-bromo-8-methyl- Chemical and Physical Properties
Names and Identifiers
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- Isoquinoline, 1-bromo-8-methyl-
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- Inchi: 1S/C10H8BrN/c1-7-3-2-4-8-5-6-12-10(11)9(7)8/h2-6H,1H3
- InChI Key: BAIPIEBDVAYGBA-UHFFFAOYSA-N
- SMILES: C1(Br)C2=C(C=CC=C2C)C=CN=1
Isoquinoline, 1-bromo-8-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-398070-0.5g |
1-bromo-8-methylisoquinoline |
1369071-26-0 | 0.5g |
$987.0 | 2023-03-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01046285-1g |
1-Bromo-8-methylisoquinoline |
1369071-26-0 | 95% | 1g |
¥5089.0 | 2023-04-10 | |
Enamine | EN300-398070-10.0g |
1-bromo-8-methylisoquinoline |
1369071-26-0 | 10.0g |
$4421.0 | 2023-03-02 | ||
Enamine | EN300-398070-0.05g |
1-bromo-8-methylisoquinoline |
1369071-26-0 | 0.05g |
$864.0 | 2023-03-02 | ||
Enamine | EN300-398070-5.0g |
1-bromo-8-methylisoquinoline |
1369071-26-0 | 5.0g |
$2981.0 | 2023-03-02 | ||
Enamine | EN300-398070-2.5g |
1-bromo-8-methylisoquinoline |
1369071-26-0 | 2.5g |
$2014.0 | 2023-03-02 | ||
Enamine | EN300-398070-1.0g |
1-bromo-8-methylisoquinoline |
1369071-26-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-398070-0.1g |
1-bromo-8-methylisoquinoline |
1369071-26-0 | 0.1g |
$904.0 | 2023-03-02 | ||
Enamine | EN300-398070-0.25g |
1-bromo-8-methylisoquinoline |
1369071-26-0 | 0.25g |
$946.0 | 2023-03-02 |
Isoquinoline, 1-bromo-8-methyl- Related Literature
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
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Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
Additional information on Isoquinoline, 1-bromo-8-methyl-
1-Bromo-8-Methylisoquinoline (CAS No. 1369071-26-0): A Comprehensive Overview
1-Bromo-8-methylisoquinoline (CAS No. 1369071-26-0) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This isoquinoline derivative, characterized by its bromine and methyl substituents, offers a unique platform for the development of novel therapeutic agents and advanced materials.
The isoquinoline scaffold is a well-known heterocyclic structure with a rich history in medicinal chemistry. It is widely recognized for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The introduction of a bromine atom at the 1-position and a methyl group at the 8-position in 1-bromo-8-methylisoquinoline imparts unique chemical and biological properties that make it an attractive candidate for further investigation.
Recent studies have highlighted the potential of 1-bromo-8-methylisoquinoline in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1-bromo-8-methylisoquinoline exhibits potent antitumor activity against several cancer cell lines, including breast cancer and lung cancer cells. The researchers found that the compound selectively targets and inhibits key enzymes involved in cancer cell proliferation and survival, making it a promising lead compound for the development of new anticancer drugs.
In addition to its anticancer properties, 1-bromo-8-methylisoquinoline has shown potential as an antiviral agent. A study conducted by a team of researchers at the University of California, San Francisco, reported that 1-bromo-8-methylisoquinoline effectively inhibits the replication of several RNA viruses, including influenza and SARS-CoV-2. The mechanism of action involves the disruption of viral RNA synthesis and assembly processes, thereby reducing viral load and preventing the spread of infection.
The synthetic versatility of 1-bromo-8-methylisoquinoline also makes it an important intermediate in the synthesis of more complex molecules. Chemists have developed various methods to functionalize this compound, enabling the creation of a wide range of derivatives with tailored properties. For example, the bromine atom can be readily substituted with other functional groups through nucleophilic substitution reactions, while the methyl group can be oxidized to form a carboxylic acid or ester moiety. These modifications can significantly enhance the biological activity and pharmacokinetic properties of the resulting compounds.
From a pharmaceutical perspective, 1-bromo-8-methylisoquinoline has been evaluated for its safety and efficacy in preclinical studies. Animal models have shown that the compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic profiles. These findings support its potential for further development as a drug candidate for various diseases.
Moreover, 1-bromo-8-methylisoquinoline has found applications beyond medicinal chemistry. In materials science, it has been used as a building block for the synthesis of luminescent materials and organic semiconductors. The unique electronic properties of isoquinolines make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent advancements in this area have led to the development of highly efficient OLEDs with improved stability and performance.
In conclusion, 1-bromo-8-methylisoquinoline (CAS No. 1369071-26-0) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, 1-bromo-8-methylisoquinoline is poised to play an increasingly important role in advancing scientific knowledge and improving human health.
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